2-Methyl-4H-3,1-benzoxazin-4-one
Overview
Description
2-Methyl-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the quinazolinone class of drugs. It is known for its antimicrobial properties and has shown effectiveness against various bacteria, including Staphylococcus aureus and some Gram-negative bacteria such as Salmonella typhi and Escherichia coli . The compound is characterized by its white crystalline solid form and is soluble in organic solvents like alcohols and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid (2-amino benzoic acid) with acetic anhydride. The reaction is typically carried out by refluxing the mixture at 35-40°C for 50-55 minutes. After the reaction, the excess acetic anhydride is removed under reduced pressure, and the product is extracted using petroleum ether. The final product is obtained as crystals after recrystallization with ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides has been explored as an alternative method .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like cyanuric chloride and dimethylformamide are used as cyclizing agents.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various heterocyclic compounds depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes. The compound acts as an inhibitor of bacterial growth by interfering with the synthesis of essential proteins and enzymes. It has been shown to inactivate chymotrypsin, a serine protease, through stoichiometric inactivation . The inactivation proceeds with high rate constants, indicating its potency as an antimicrobial agent .
Comparison with Similar Compounds
- 2-Ethoxy-4H-3,1-benzoxazin-4-one
- 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Comparison: 2-Methyl-4H-3,1-benzoxazin-4-one is unique due to its specific methyl substitution at the 2-position, which enhances its antimicrobial properties compared to other benzoxazinone derivatives. The presence of the methyl group also influences its reactivity and the types of reactions it undergoes. For example, 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one has been shown to inactivate chymotrypsin with even higher rate constants, indicating a stronger interaction with the enzyme .
Properties
IUPAC Name |
2-methyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSKECCMQRJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049313 | |
Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049313 | |
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Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-76-8 | |
Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetanthranil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525768 | |
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Record name | 525-76-8 | |
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Record name | 525-76-8 | |
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Record name | 4H-3,1-Benzoxazin-4-one, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4H-3,1-benzoxazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.621 | |
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Record name | ACETANTHRANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y938TMX1D8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2-Methyl-4H-3,1-benzoxazin-4-one is C9H7NO2, and its molecular weight is 161.16 g/mol. []
A: While specific spectroscopic data points are not provided in the abstracts, key functional groups identified through IR spectroscopy include carbonyl (C=O) stretches and C-O stretches. [, , ] Additionally, 1H NMR and 13C NMR analyses are frequently used to characterize the structure and confirm the presence of specific protons and carbons in the molecule. [, , , , ]
A: A common synthetic route involves the condensation reaction of anthranilic acid with acetic anhydride. [, , , ] This reaction often utilizes pyridine as a base. [] Another method utilizes the reaction of 2-amino-methyl-4-methoxybenzoate with acetic anhydride, followed by a reaction with hydrazine hydrate. []
A: Research suggests that the presence of halogens, such as chlorine or iodine, at the 6th or 7th position of the benzene ring can impact antibacterial activity. [, , ] Additionally, substitutions at the 3rd position of the quinazolinone ring, like 5-methyl-1,3-thiazol-2-yl or 5-ethyl-1,3,4-thiadiazol-2-yl, are also being explored for potential biological activity. []
A: Studies show that this compound and its derivatives can act as suicide inhibitors of chymotrypsin. [] The active site serine of chymotrypsin attacks the C-4 carbonyl of the benzoxazinone ring, leading to ring opening and formation of a relatively stable benzoylchymotrypsin intermediate. [] This covalent modification inactivates the enzyme. [] The stability and slow hydrolysis of the benzoylchymotrypsin intermediate are influenced by the electronic effects of substituents on the benzoxazinone ring. []
ANone: Research suggests potential applications in several areas:
- Antibacterial Agents: Derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Bacillus cereus, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa. [, , , ]
- Analgesics: Studies indicate potential analgesic activity, with some derivatives exhibiting significant effects in animal models of pain. [, ]
- Anti-inflammatory Agents: Research suggests possible anti-inflammatory activity, with certain derivatives demonstrating comparable or even superior effects to indomethacin in animal models. [, ]
ANone: The provided abstracts do not discuss the environmental impact or degradation of this compound. Further research is needed to evaluate its potential ecological effects.
A: While the provided abstracts do not detail specific computational studies, they highlight the use of molecular modeling techniques to design and optimize novel quinazolinone derivatives. []
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